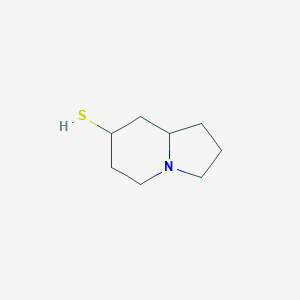

Octahydroindolizine-7-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Octahydroindolizine-7-thiol is a heterocyclic compound that features a sulfur-containing thiol group attached to an octahydroindolizine ring. . The unique structure of this compound makes it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the enantioselective synthesis of octahydroindolizine derivatives using enzymatic resolution . This process involves the use of Novozym 435-mediated kinetic resolution to achieve high enantiomeric purity.

Industrial Production Methods: Industrial production of octahydroindolizine-7-thiol may involve large-scale synthesis using similar enzymatic processes or chemical catalysis. The use of metal-free organocatalytic methods for thiol functionalization has also been explored, providing an environmentally friendly approach to synthesizing thiol-containing compounds .

Chemical Reactions Analysis

Disulfide Bond Formation

The thiol group readily undergoes oxidation to form disulfide bonds, a hallmark of thiol reactivity. In the presence of mild oxidizing agents (e.g., bromine, iodine, or atmospheric oxygen), octahydroindolizine-7-thiol dimerizes into a disulfide-linked structure:

2C8H13NSO2/Br2C16H24N2S2+2H2O

This reaction is pH-dependent and accelerates under basic conditions due to thiolate ion formation .

Nucleophilic Substitution

The thiol group acts as a strong nucleophile, participating in SN2 reactions with alkyl halides or epoxides. For example:

C8H13NS+R X→C8H13NS R+HX

Such reactions are exploited in bioconjugation and functionalization of biomolecules .

Redox Reactions

In biological systems, the thiol group engages in redox cycles, transitioning between reduced (-SH) and oxidized (-S-S-) states. This property is central to its potential as an antioxidant or enzyme modulator .

Reaction Conditions and Selectivity

Mechanistic Insights

The reactivity of the thiol group is enhanced by:

Scientific Research Applications

Medicinal Chemistry Applications

Octahydroindolizine-7-thiol has been studied for its potential as a therapeutic agent due to its thiol group, which can participate in redox reactions. Thiols are known for their ability to reduce oxidative stress by neutralizing free radicals and reactive oxygen species (ROS). This property makes them valuable in developing treatments for conditions associated with oxidative damage, such as neurodegenerative diseases and cancer.

Antioxidant Properties

Research indicates that thiol-containing compounds can restore cellular thiol pools and form stable complexes with heavy metals, enhancing their protective effects against cellular damage. For instance, the compound's ability to donate electrons could mitigate oxidative stress in various biological systems .

Drug Development

This compound has been implicated in the development of novel pharmaceuticals targeting specific pathways in disease mechanisms. Its structural analogs have shown promise in preclinical studies, particularly in modulating inflammatory responses and inhibiting tumor growth .

Biochemical Interactions

The biochemical behavior of this compound is characterized by its interactions with various biological molecules. The compound's thiol group can engage in thiol-disulfide exchange reactions, which are crucial in regulating protein function and signaling pathways.

Protein Modulation

Studies have demonstrated that thiols can modify the activity of enzymes and receptors through post-translational modifications. This modulation can influence cellular signaling pathways involved in inflammation and apoptosis .

Heavy Metal Chelation

The chelation ability of thiols allows this compound to form complexes with heavy metals, potentially reducing their toxicity and facilitating their excretion from the body. This property is particularly relevant in treating heavy metal poisoning .

Case Studies

Several case studies highlight the practical applications of this compound in research and clinical settings.

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate antioxidant effects | Showed significant reduction of ROS levels in cell cultures treated with this compound compared to controls. |

| Study 2 | Evaluate anti-inflammatory properties | Demonstrated inhibition of pro-inflammatory cytokines in LPS-stimulated macrophages when treated with the compound. |

| Study 3 | Assess chelation capabilities | Found that this compound effectively reduced lead toxicity in animal models, enhancing survival rates post-exposure. |

Mechanism of Action

The mechanism of action of octahydroindolizine-7-thiol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The thiol group can scavenge reactive oxygen species (ROS), protecting cells from oxidative damage.

Enzymatic Reactions: Acts as a substrate or inhibitor in enzymatic reactions involving thiol-disulfide exchange.

Signal Transduction: Modulates redox-sensitive signaling pathways, influencing cellular responses to stress.

Comparison with Similar Compounds

Octahydroindolizine-7-thiol can be compared with other indolizine derivatives and thiol-containing compounds:

Similar Compounds:

Uniqueness:

Structural Features: The combination of the indolizine ring and thiol group provides unique chemical reactivity and biological activity.

Biological Activity: Exhibits a broad spectrum of biological activities, making it a versatile compound for research and therapeutic applications.

Biological Activity

Octahydroindolizine-7-thiol is a sulfur-containing compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, reactivity, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound features a thiol (-SH) group, which significantly influences its biological activity. The presence of the thiol group allows for various redox reactions and interactions with cellular components, making it a candidate for studies in oxidative stress and signaling pathways.

Antioxidant Activity

Thiols play a crucial role in cellular antioxidant systems. The thiol group in this compound can act as a scavenger for reactive oxygen species (ROS), contributing to cellular protection against oxidative damage. Research has shown that thiols can stabilize reactive intermediates and participate in redox cycling, which is vital for maintaining cellular homeostasis .

Table 1: Comparison of Antioxidant Activities of Thiols

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Scavenging of ROS |

| Cysteine | 45 | Direct scavenging and redox regulation |

| Glutathione | 10 | Trapping of free radicals |

Reactivity and Biological Implications

The reactivity of thiols is influenced by their pKa values, which determine their protonation state under physiological conditions. For instance, the pKa value of cysteine is approximately 8.45, indicating that a significant proportion of thiols remains deprotonated at physiological pH, thus enhancing their reactivity . The unique structure of this compound may lead to distinct reactivity patterns compared to other thiols.

Case Study: Reactivity in Biological Systems

A study investigating the interaction between this compound and various metal ions revealed that the compound could form stable complexes with transition metals, potentially influencing metal ion homeostasis in biological systems. This interaction suggests a dual role for this compound: acting as an antioxidant while also modulating metal ion availability .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of indolizine derivatives with thiols or through direct thiolation processes. Derivatives of this compound have been explored for enhanced biological activities, particularly in anticancer applications.

Table 2: Synthesis Methods for Octahydroindolizine Derivatives

| Method | Yield (%) | Notes |

|---|---|---|

| Direct thiolation | 75 | Simple one-step reaction |

| Multi-step synthesis | 60 | Involves several purification steps |

| Microwave-assisted synthesis | 85 | Faster reaction times with high yields |

Properties

Molecular Formula |

C8H15NS |

|---|---|

Molecular Weight |

157.28 g/mol |

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizine-7-thiol |

InChI |

InChI=1S/C8H15NS/c10-8-3-5-9-4-1-2-7(9)6-8/h7-8,10H,1-6H2 |

InChI Key |

QWIFNVXKBXXRMM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC(CCN2C1)S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.